molecular formula C6H10N4 B1446657 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine CAS No. 1508111-51-0

5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine

Cat. No. B1446657
CAS RN: 1508111-51-0
M. Wt: 138.17 g/mol
InChI Key: REOIFIQXXPQRBP-UHFFFAOYSA-N
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Description

“5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine” is a chemical compound that belongs to the class of organic compounds known as triazolopyridines . It is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and pyridine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .


Synthesis Analysis

The synthesis of “5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine” involves several steps. In one method, triethylamine was added to a suspension of the compound in DCM (dichloro methane), followed by the addition of isocyanates . In another method, the corresponding Cbz-protected piperazinones were used and, after cyclization, the protecting group was removed by hydrogenation on Pd/C to give the product .


Molecular Structure Analysis

The molecular structure of “5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine” is characterized by a five-membered triazole ring fused with a six-membered pyridine ring . This structure forms the basis for the resulting compound libraries with yields and methods used for their preparation .


Chemical Reactions Analysis

The chemical reactions involving “5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine” include its synthesis from triethylamine and isocyanates . Another reaction involves the removal of the Cbz-protecting group by hydrogenation on Pd/C .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine” include a molecular weight of 287.19 and 312.81 . It is a solid at room temperature .

Safety and Hazards

The compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding inhalation, contact with skin and eyes, and ingestion .

Future Directions

The future directions for “5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine” research could involve further exploration of its bioactive profile and potential pharmaceutical applications. Given its ability to interact with different target receptors, it could be a promising candidate for drug design, discovery, and development .

properties

IUPAC Name

5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c7-5-1-2-6-9-8-4-10(6)3-5/h4-5H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOIFIQXXPQRBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=CN2CC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Reactant of Route 2
5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Reactant of Route 3
5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Reactant of Route 4
5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Reactant of Route 5
5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Reactant of Route 6
5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine

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